(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Description
6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperazine ring, and an oxolane moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C21H27N5O2/c1-15-5-7-17(8-6-15)23-19-14-16(2)22-21(24-19)26-11-9-25(10-12-26)20(27)18-4-3-13-28-18/h5-8,14,18H,3-4,9-13H2,1-2H3,(H,22,23,24) |
InChI Key |
VOJGXTLEDROLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Attachment of the oxolane moiety: The oxolane ring can be introduced through acylation reactions, where the piperazine derivative is reacted with oxolane-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 6-METHYL-N-(4-METHYLPHENYL)-2-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
